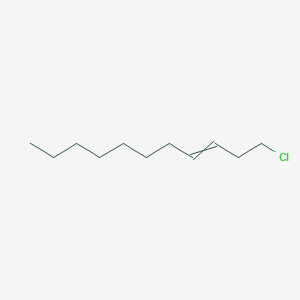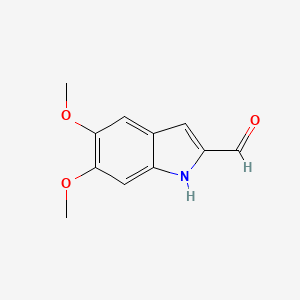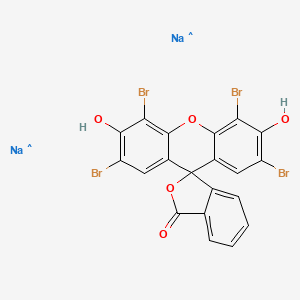
Atractylol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a distinctive odor and has a density of about 0.67 g/cm³ and a boiling point of 70-80°C . Atractylol is used in various applications, including as a solvent and intermediate for the synthesis of a wide range of organic compounds. It is also used as a flavoring and fragrance ingredient in the food and beverage industry .
Méthodes De Préparation
The preparation of Atractylol is mainly achieved through the condensation reaction of ethylene and methanol. This can be accomplished by catalytic cracking or thermal condensation reactions . Industrial production methods involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Atractylol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Applications De Recherche Scientifique
Atractylol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of Atractylol involves its interaction with various molecular targets and pathways. It has been shown to modulate oxidative stress, attenuate inflammatory responses, activate anti-apoptotic signaling pathways, and inhibit cell apoptosis . These effects are mediated through pathways such as the JAK2/STAT3, TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways .
Comparaison Avec Des Composés Similaires
Atractylol is similar to other sesquiterpenoids such as β-eudesmol and hinesol, which also exhibit various biological activities . this compound is unique in its specific combination of anti-inflammatory, anti-cancer, and neuroprotective properties . Other similar compounds include atractylenolide-I, atractylenolide-II, and atractylenolide-III, which are derived from Atractylodes macrocephala and have been shown to have significant pharmacological activities .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of properties makes it a valuable subject for scientific research and industrial use.
Propriétés
IUPAC Name |
3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSVDGIQAOBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1CC3C(=C)CCCC3(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)



![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)

![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)




